(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride

Übersicht

Beschreibung

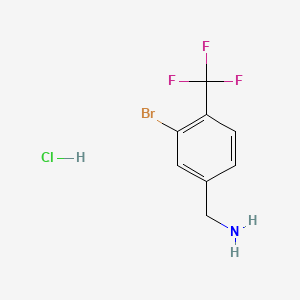

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is an organic compound with the molecular formula C8H8BrClF3N. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a trifluoromethyl group, and a methanamine group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride typically involves the following steps:

Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination to introduce the bromine atom at the meta position relative to the trifluoromethyl group.

Amination: The brominated intermediate is then subjected to amination to introduce the methanamine group.

These reactions are usually carried out under controlled conditions, with specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and precise control of reaction parameters. The process may include additional purification steps such as recrystallization and chromatography to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for nucleophilic substitution, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with a boronic acid derivative can yield a biaryl compound, while nucleophilic substitution can introduce various functional groups in place of the bromine atom .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives may interact with biological targets, making it useful in drug discovery processes aimed at treating neurological disorders and cancers.

- Case Study : A study highlighted how trifluoromethyl-containing compounds can influence drug efficacy by enhancing lipophilicity, allowing better membrane permeability and target interaction .

Chemical Biology

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is utilized in chemical biology for photoaffinity labeling and studying protein interactions. The trifluoromethyl group is particularly effective for modifying proteins to investigate their functions.

- Data Table: Applications in Chemical Biology

| Application Type | Description | Example Use Case |

|---|---|---|

| Photoaffinity Labeling | Used to tag proteins for interaction studies | Tracing protein pathways in cellular environments |

| Fluorine NMR Studies | Evaluating protein conformations using fluorinated tags | Assessing protein dynamics under different conditions |

Material Science

The compound can be employed as a building block in the synthesis of novel materials, including polymers with enhanced electrical or optical properties due to the influence of the trifluoromethyl group.

- Research Insight : The trifluoromethyl group modifies the electronic properties of materials, which can be exploited in developing advanced coatings or electronic devices .

Synthetic Chemistry

In synthetic chemistry, this compound is used to create more complex organic molecules through various reactions, including nucleophilic substitutions and coupling reactions.

- Example Reaction Pathway :

- The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles, facilitating the synthesis of diverse derivatives.

Wirkmechanismus

The mechanism of action of (3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(4-Bromo-3-fluorophenyl)methanamine hydrochloride: Similar structure but with a fluorine atom instead of a trifluoromethyl group.

(4-(trifluoromethyl)phenyl)methanamine: Lacks the bromine atom, affecting its reactivity and applications.

Uniqueness

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .

Biologische Aktivität

(3-Bromo-4-(trifluoromethyl)phenyl)methanamine hydrochloride is a compound of increasing interest in medicinal chemistry due to its unique structural features, particularly the presence of bromine and trifluoromethyl groups. These functional groups are known to enhance biological activity through various mechanisms, making this compound a valuable candidate for further research.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H8BrF3N·HCl

- Molecular Weight : 290.52 g/mol

The trifluoromethyl group is known to increase lipophilicity, which aids in the compound's ability to penetrate biological membranes and interact with cellular targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's lipophilicity, while the bromine atom can engage in halogen bonding, influencing binding affinity and specificity towards proteins or enzymes. These interactions are crucial for its potential therapeutic applications.

Biological Activity and Applications

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that compounds containing trifluoromethyl groups can exhibit significant antimicrobial properties. For instance, derivatives of this compound have been tested for their effectiveness against Chlamydia species, demonstrating selective activity comparable to established antibiotics like penicillin .

- Anticancer Properties : The presence of halogens in drug design often correlates with enhanced anticancer activity. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

- Enzyme Inhibition : The compound has been explored for its potential as an enzyme inhibitor, particularly targeting pathways involved in cancer metabolism and bacterial resistance mechanisms.

Case Studies

Several studies highlight the biological activity of this compound:

- Study 1 : A study focusing on the synthesis of new antichlamydial agents demonstrated that derivatives with the trifluoromethyl group exhibited enhanced activity against Chlamydia compared to analogs lacking this substituent. The compound was found to be effective at concentrations lower than those required for traditional antibiotics .

- Study 2 : Research into the structure-activity relationship (SAR) revealed that modifications to the bromine and trifluoromethyl groups significantly influenced the biological efficacy of synthesized compounds. The introduction of these groups was critical for maintaining high levels of biological activity against various microbial strains .

Table 1: Biological Activity of Selected Derivatives

Eigenschaften

IUPAC Name |

[3-bromo-4-(trifluoromethyl)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF3N.ClH/c9-7-3-5(4-13)1-2-6(7)8(10,11)12;/h1-3H,4,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORZWZPMQXTRCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN)Br)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60743128 | |

| Record name | 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214327-18-0 | |

| Record name | 1-[3-Bromo-4-(trifluoromethyl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60743128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.